6-Methylisoeugenol
Description
Contextualization within Phenylpropanoid Chemistry
6-Methylisoeugenol is a member of the phenylpropanoid class of organic compounds. nih.govwikipedia.org Phenylpropanoids are a large and diverse family of natural products synthesized by plants from the amino acid phenylalanine. sci-hub.seresearchgate.net This pathway is crucial for the biosynthesis of essential polymers like lignin (B12514952) and serves as a foundation for producing various other significant compounds, including flavonoids, coumarins, and lignans. sci-hub.se
The basic structure of a phenylpropanoid consists of a six-carbon aromatic phenyl group and a three-carbon propene tail. Isoeugenol (B1672232), the parent compound of this compound, is a phenylpropanoid that exists as either a crystalline trans (E) isomer or a liquid cis (Z) isomer. ebi.ac.uk this compound is specifically the methyl ether of isoeugenol, meaning a methyl group has been added to the hydroxyl group of isoeugenol. wikipedia.orgforeverest.net This structural relationship places it firmly within the chemical landscape of other well-known phenylpropanoids like eugenol (B1671780), chavicol, and anethole.
The biosynthesis of phenylpropenes such as eugenol, isoeugenol, methyleugenol, and methylisoeugenol (B143332) originates from the general phenylpropanoid pathway. researchgate.net These compounds are notable constituents of many plants and are believed to contribute to defense mechanisms against pathogens due to their antibacterial and antifungal properties. researchgate.net
Overview of Historical and Current Research Trajectories
Historically, research on isoeugenol and its derivatives has been linked to their presence in essential oils and their use in flavors and fragrances. ebi.ac.ukontosight.ai Isoeugenol itself is found in the essential oils of plants like ylang-ylang and is a component of wood smoke. ebi.ac.uk The synthesis of methylisoeugenol from isoeugenol can be achieved through a methylation reaction. scentree.co
Early research also identified methylisoeugenol as an attractant for certain insect species. bioone.org Over a century ago, it was noted that some fruit fly species were attracted to what was likely methylisoeugenol. bioone.org This has led to ongoing research into its potential as a lure for pest management. researchgate.netdpi.qld.gov.au For instance, studies have demonstrated that methylisoeugenol is a highly effective attractant for the cucurbit flower pest Zeugodacus diversus, significantly more so than methyl eugenol. researchgate.netdpi.qld.gov.au
Current research continues to explore the biological activities of this compound. Studies have investigated its potential as an anxiolytic and antidepressant-like agent. chemsrc.commedchemexpress.com Furthermore, research has delved into the metabolism of methylisoeugenol in various species, identifying its metabolites and the enzymes involved in its breakdown. nih.gov The compound has also been studied for its nematicidal activity against pests like the pine wood nematode. scispace.com Recent investigations have also explored its use as a precursor for the synthesis of other bioactive compounds, such as thiourea (B124793) derivatives with potential anti-plasmodial properties. healthbiotechpharm.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H14O2 | wikipedia.orgontosight.ai |
| Molar Mass | 178.23 g/mol | wikipedia.orgontosight.ai |
| Appearance | Colorless to pale yellow liquid | chemicalbook.comscentree.co |
| Boiling Point | 262-264 °C | chemicalbook.com |
| Density | 1.05 g/mL at 25 °C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-[(E)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4-7,12H,1-3H3/b5-4+ |
InChI Key |
WNRFSDIWIBKOKJ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)C)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)C)O)OC |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Distribution in Botanical Species
Comprehensive searches of botanical and phytochemical literature did not yield any specific plant families or genera that are documented to naturally produce or accumulate 6-methylisoeugenol. While the occurrence of its parent compound, isoeugenol (B1672232), and its isomer, methylisoeugenol (B143332), is widespread across numerous plant families—including Apiaceae, Lamiaceae, Myrtaceae, and Zingiberaceae—the same cannot be said for the C-6 methylated variant. chemicalbook.comhealthbiotechpharm.orgforeverest.netscielo.br
There is no scientific documentation identifying this compound as a constituent of any specific plant organs (such as leaves, flowers, roots, or seeds) or the essential oils derived from them. The composition of essential oils is often complex, but analyses have not reported the presence of this compound. iarc.frnih.govscentree.co
Chemical Synthesis and Analog Development
Strategies for de novo Chemical Synthesis of 6-Methylisoeugenol
The de novo synthesis of this compound, involving the construction of the molecule from simpler, readily available starting materials, presents a number of challenges. Key to a successful synthesis is the precise introduction of the methyl, methoxy (B1213986), and propenyl groups onto the phenolic ring in the correct orientation. While specific literature on the de novo synthesis of this compound is not abundant, synthetic routes can be proposed based on established organic chemistry principles and the synthesis of structurally related compounds.
A plausible approach would likely commence with a substituted benzene (B151609) ring, such as 2-methylphenol or a derivative thereof, followed by the sequential introduction of the remaining functional groups. This could involve electrophilic aromatic substitution reactions to install the methoxy and propenyl precursors.
Control over stereoselectivity and regioselectivity is paramount in the synthesis of this compound to ensure the formation of the desired isomer.
Stereoselectivity: The propenyl group in this compound can exist as either the (E) or (Z) isomer. Achieving high stereoselectivity for the desired (E)-isomer is a critical step. This can often be accomplished through methods such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, where the choice of reagents and reaction conditions can strongly influence the stereochemical outcome. For example, the use of stabilized ylides in the Wittig reaction typically favors the formation of the (E)-alkene.
Regioselectivity: The placement of the functional groups on the aromatic ring is a matter of regioselectivity. Directing groups already present on the ring will influence the position of incoming electrophiles. For instance, the hydroxyl and methyl groups are ortho-, para-directing, while the methoxy group is also an ortho-, para-director. Careful planning of the order of substituent introduction is necessary to achieve the correct 2-methoxy-6-methyl-4-(prop-1-en-1-yl)phenol structure. The inherent directing effects of the substituents must be strategically utilized or overcome through the use of protecting groups or specific catalysts to achieve the desired regiochemistry.
Research into novel synthetic routes for this compound and its analogs is driven by the need for more efficient, environmentally friendly, and cost-effective processes. Modern synthetic organic chemistry offers a variety of tools to achieve these goals.
Cross-coupling reactions, such as the Suzuki or Heck reactions, represent a powerful and versatile strategy for the formation of the carbon-carbon bond of the propenyl group. For instance, a suitably protected and halogenated 6-methylguaiacol derivative could be coupled with a propenylboronic acid or ester (Suzuki coupling) or propene (Heck coupling) to introduce the side chain with potential for high stereocontrol.
Another area of exploration involves the use of transition-metal catalysis to achieve isomerization of a precursor with an allyl group to the desired propenyl group. While this is more common in the synthesis of isoeugenol (B1672232) from eugenol (B1671780), similar principles could be applied to a 6-methylated precursor.
Below is a table summarizing potential synthetic strategies for this compound.
| Strategy | Key Transformation | Reagents/Conditions | Control |
| Wittig Reaction | Aldehyde to Alkene | Phosphonium ylide | Stereoselectivity ((E) vs. (Z)) |
| Horner-Wadsworth-Emmons | Aldehyde to Alkene | Phosphonate carbanion | Stereoselectivity (favors (E)) |
| Suzuki Coupling | Aryl halide + Boronic acid | Palladium catalyst, base | Regio- and Stereoselectivity |
| Heck Coupling | Aryl halide + Alkene | Palladium catalyst, base | Regio- and Stereoselectivity |
| Isomerization | Allyl to Propenyl | Transition metal catalyst | Stereoselectivity |
Derivatization and Analogue Preparation
The modification of the this compound structure through derivatization allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced or novel properties.
The functional groups of this compound—the phenolic hydroxyl, the methoxy group, and the propenyl double bond—offer multiple sites for chemical modification.
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into esters or ethers. Esterification can be achieved by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) google.com. Etherification can be performed using alkyl halides under basic conditions. These modifications can alter the polarity and bioavailability of the resulting analogues.
Modification of the Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, though the positions of substitution will be directed by the existing activating groups.
Modification of the Propenyl Group: The double bond of the propenyl side chain is susceptible to a variety of addition reactions. For example, hydrogenation can saturate the double bond to yield a propyl group. Halogenation or hydrohalogenation can introduce halogen atoms. Epoxidation followed by ring-opening can lead to a variety of di-functionalized analogues.
The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules. Its structural features can be incorporated into larger scaffolds through various chemical transformations.
One notable application of a related compound, methyl isoeugenol, is its use as a dienophile in the Povarov reaction, a multicomponent reaction that forms tetrahydroquinolines. youtube.com It is plausible that this compound could similarly participate as the dienophile component in this type of cycloaddition, reacting with an imine generated in situ to produce complex, nitrogen-containing heterocyclic structures.
Furthermore, oxidative cleavage of the propenyl double bond can yield a vanillin-type derivative (an aldehyde), which can then serve as a versatile intermediate for a wide range of subsequent chemical transformations, including the synthesis of polymers, pharmaceuticals, and other fine chemicals.
The synthesis of thiourea (B124793) derivatives from the related methyl isoeugenol has also been reported, suggesting another avenue for the derivatization of this compound to create compounds with potential biological activities. healthbiotechpharm.org
The following table outlines potential derivatization reactions of this compound.
| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |
| Esterification | Acyl chloride, Base | Phenolic Hydroxyl | Ester |
| Etherification | Alkyl halide, Base | Phenolic Hydroxyl | Ether |
| Hydrogenation | H₂, Pd/C | Propenyl Double Bond | Propyl derivative |
| Povarov Reaction | Aniline, Aldehyde, Lewis Acid | Propenyl Double Bond | Tetrahydroquinoline |
| Oxidative Cleavage | O₃; then Zn/H₂O or DMS | Propenyl Double Bond | Aldehyde |
Mechanistic Investigations of Biological Interactions
Chemosensory and Semiochemical Roles
6-Methylisoeugenol has been identified as a potent attractant for certain insect species, playing a significant role in their chemosensory-driven behaviors. The olfactory systems of insects are finely tuned to detect a vast array of chemical cues from their environment, which guide critical activities such as locating food sources, finding mates, and selecting oviposition sites. researchgate.net Volatile organic compounds (VOCs) released by plants and microorganisms can directly influence insect behavior through these olfactory pathways. mdpi.com
Research has demonstrated that eugenol (B1671780) analogues, including methylisoeugenol (B143332), are effective attractants for fruit fly species that exhibit a weak response to more common lures like methyl eugenol (ME) and cue lure (CL). researchgate.net For instance, field tests in Bangladesh revealed that methylisoeugenol is a highly attractive lure for Zeugodacus diversus, a pest of cucurbit flowers. researchgate.net This species was consistently trapped using methylisoeugenol, even when population densities were low, highlighting its efficacy. researchgate.net The jumping bristletail Machilis hrabei possesses an olfactory receptor, MhOR5, which can detect the related compound eugenol. nih.gov This receptor is a homotetrameric odorant-gated ion channel, and its broad chemical tuning is achieved through distributed hydrophobic interactions within a simple binding pocket. nih.gov This suggests a potential structural basis for how related compounds like this compound might be recognized by insect olfactory receptors.
The attractancy of these compounds is often linked to the insect's search for resources or mates. For many tephritid fruit flies, chemicals like methyl eugenol act as a precursor or enhancer for male sex pheromones. oup.com While methyl eugenol is a well-known attractant for species like Bactrocera dorsalis, the discovery of methylisoeugenol's strong attraction to Z. diversus underscores the diversity and specificity of chemical signaling in insects. researchgate.netoup.com
Interactive Table: Attraction of Zeugodacus diversus to Different Lures
| Lure | Mean Daily Trap Catch (±SE) |
|---|---|
| Methylisoeugenol | 1.5 ± 0.4 a |
| Methyl eugenol (ME) | 0.1 ± 0.0 b |
| Cue Lure (CL) | 0.0 ± 0.0 b |
| Zingerone | 0.0 ± 0.0 b |
| Isoeugenol (B1672232) | 0.3 ± 0.1 b |
| Dihydroeugenol | 0.0 ± 0.0 b |
Means with a common letter are not significantly different. Data from field tests in Bangladesh (15 February to 7 July 2017). researchgate.net
The interactions mediated by this compound are a key aspect of plant-insect chemical ecology, which studies how chemicals govern the relationships between organisms. mdpi.com Plants produce a vast array of secondary metabolites that can act as signals to other species. unav.edu These chemical cues can be allomones, which benefit the emitter (e.g., by repelling herbivores), kairomones, which benefit the receiver (e.g., by guiding an insect to a food source), or synomones, which benefit both. eolss.net
Eugenol analogues, including isoeugenol and potentially this compound, are found in nature. researchgate.net For example, the orchid Bulbophyllum cheiri releases methylisoeugenol, and some plants are known to contain isoeugenol. researchgate.net When a plant containing these attractants is damaged, the release of these volatile compounds can signal its location to insects. oup.com This communication is a fundamental part of the ecological network, linking different species. unav.edu
The floral scents of some plants, which can contain compounds like methyl eugenol, act as allomones for the plant by attracting pollinators, and as kairomones for the insects seeking nectar. eolss.net The presence of this compound in certain plants could serve a similar dual function, attracting specific insects that may play a role in pollination or other interactions. This intricate chemical communication system is vital for the structure and function of ecological communities. unav.edu
Enzyme Modulation and Inhibition Studies
Glutathione (B108866) S-transferases (GSTs) are a family of enzymes pivotal in the detoxification of a wide range of xenobiotic and endogenous compounds. nih.gov They catalyze the conjugation of glutathione to these substances, rendering them more water-soluble and easier to excrete. gbiosciences.com The activity of GSTs can be modulated by various dietary components, and this modulation can be influenced by an individual's genetic makeup, such as their GSTM1 genotype. nih.gov
Studies on the effect of botanically defined diets have shown that consumption of certain vegetables can alter GST activity. nih.gov For instance, brassica vegetables have been found to increase serum GST-alpha concentration and GST activity (measured against 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole) in individuals with a GSTM1-null genotype. nih.gov While direct studies on this compound's effect on GST activity are not specified in the provided context, the modulation of this enzyme system by other plant-derived compounds suggests a potential area for investigation. The broad substrate specificity of some GST isozymes means they can interact with a variety of compounds. gbiosciences.com Plant GSTs themselves are diverse and play crucial roles in mitigating environmental stressors, including organic pollutants. researchgate.net
Interactive Table: Effect of Vegetable Diets on GST Activity by GSTM1 Genotype
| Vegetable Diet | GSTM1 Genotype | Change in GST-alpha | Change in GST (NBD-Cl) Activity | Change in GST-mu Activity |
|---|---|---|---|---|
| Brassica | Null | +26% (p=0.005) | +7% (p=0.02) | - |
| Brassica | Positive (Women) | - | - | +18% (p=0.02) |
| Allium | Positive (Women) | - | - | +26% (p=0.001) |
| Apiaceous | Positive (Men) | Decrease (p=0.03) | - | - |
Changes are relative to a basal, vegetable-free diet. nih.gov
Tyrosyl-DNA phosphodiesterases (TDPs) are DNA repair enzymes that play a crucial role in maintaining genomic stability. uniprot.org Specifically, Tyrosyl-DNA phosphodiesterase 1 (TDP1) is involved in the repair of DNA damage caused by the trapping of topoisomerase I (Top1) on the DNA. nih.gov It does this by hydrolyzing the 3'-phosphotyrosyl bond that links the Top1-derived peptide to the DNA. nih.gov
TDP1 can also process other types of DNA damage, including 3'-abasic sites. psu.edu The enzyme's function is critical, and its absence or malfunction is associated with the neurodegenerative disorder spinocerebellar ataxia with axonal neuropathy (SCAN1). uniprot.org TDP1 interacts with other components of the DNA repair machinery, such as DNA ligase IIIα and XRCC1, to facilitate the repair process. nih.govpsu.edu While direct interactions between this compound and TDP1 have not been detailed, the search for inhibitors of this enzyme is an active area of research. psu.edu For example, the compound furamidine (B1674271) has been identified as a potent Tdp1 inhibitor. psu.edu Given that plant-derived compounds can interact with various enzymes, the potential for this compound or related molecules to modulate TDP1 activity remains a possibility for future research.
Microbial Interaction Studies
Microbial communities are complex systems where interactions between different microorganisms, and between microorganisms and their environment, are mediated by a variety of chemical signals, including volatile organic compounds (VOCs). nih.govnazarethcastellanos.com These interactions can be antagonistic or mutualistic and are fundamental to the structure and function of the microbiome. frontiersin.orgnih.gov
VOCs produced by bacteria and fungi can influence the growth and behavior of other organisms. nih.gov For example, some bacterial VOCs can inhibit the growth of fungal pathogens. nih.gov The production of these compounds is linked to various metabolic pathways within the microorganisms. nih.gov Clay minerals in the environment can also influence microbial interactions by providing surfaces for biofilm formation and acting as sinks for nutrients and waste products. mdpi.com
While specific studies detailing the interaction of this compound with microbial communities are not available in the provided search results, the role of VOCs in microbial communication is well-established. nih.gov Bacteria and fungi associated with plants or insects can produce volatiles that mediate interactions across trophic levels. mdpi.com For instance, VOCs from bacteria in human microbiota can attract malaria mosquitoes. nih.gov It is plausible that this compound, as a naturally occurring VOC, could influence microbial communities in its environment or be produced or modified by them, thereby playing a role in the complex web of microbial interactions.
Cellular and Molecular Responses in Model Systems (non-human)
Methyleugenol and its metabolites have been shown to modulate gene expression in mammalian cells, particularly in response to cellular stress. In a study using HepG2 liver cells, a metabolite of methyleugenol was found to cause DNA damage that led to the transcriptional upregulation of several p53-responsive genes. nih.gov This included the pro-apoptotic BH3-only genes NOXA and PUMA, as well as the gene encoding for the pro-apoptotic protein Bax. nih.gov
Furthermore, methyleugenol has been observed to activate the nuclear factor erythroid 2-related factor 2 (Nrf2). xiahepublishing.com Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, playing a key role in the cellular defense against oxidative stress. xiahepublishing.com The activation of Nrf2 by methyleugenol facilitates the transcription of these downstream antioxidant genes, thereby modulating the cell's response to oxidative insults. xiahepublishing.com
Table 2: Examples of Gene Expression Modulation by Methyleugenol
| Cell/Tissue Model | Modulated Gene/Factor | Effect | Source |
| HepG2 Cells | NOXA (p53-responsive) | Upregulation | nih.gov |
| HepG2 Cells | PUMA (p53-responsive) | Upregulation | nih.gov |
| HepG2 Cells | Bax | Activation | nih.gov |
| General | Nrf2 (Transcription Factor) | Activation | xiahepublishing.com |
The modulation of cellular pathways by this compound and its isomers is highly context-dependent, influencing both cell survival and death cascades.
Oxidative Stress Pathways: In models of cerebral ischemia, methyleugenol demonstrates significant neuroprotective effects by mitigating oxidative stress. chemfaces.com It has been shown to reduce the generation of superoxide (B77818) radicals, decrease intracellular oxidative stress, and elevate the activity of key antioxidant enzymes such as superoxide dismutase and catalase. xiahepublishing.comchemfaces.com Additionally, it can inhibit the production of nitric oxide and down-regulate the expression of inducible nitric oxide synthase (iNOS). chemfaces.com A recent study title also suggests methylisoeugenol suppresses the NLRP3 inflammasome, a key component of the inflammatory response, through the activation of the Nrf2/HO-1 signaling pathway during cerebral ischemia-reperfusion injury. dntb.gov.ua
Caspase Activation: The effect of these compounds on caspase activation—a central process in apoptosis—is dichotomous. In neuroprotective scenarios, methyleugenol was found to decrease the activation of the executioner caspase-3 in cultured cerebral cortical neurons subjected to oxygen-glucose deprivation, thereby preventing cell death. chemfaces.com Conversely, in a toxicological context, a metabolite of methyleugenol was shown to induce apoptosis in liver cells by triggering the mitochondrial pathway. nih.gov This process involves the upregulation of p53-target genes, activation of Bax, subsequent release of cytochrome c from the mitochondria, and the cleavage and activation of initiator caspase-9 and executioner caspase-3. nih.gov This apoptotic cell death could be rescued by a pan-caspase inhibitor, confirming the caspase-dependency of the pathway. nih.gov
Several molecular targets for methyl isoeugenol have been identified using a variety of advanced screening and profiling techniques.
Olfactory Receptors: Using heterologous expression systems where mammalian olfactory receptors (ORs) are expressed in cell lines like HEK293, methyl isoeugenol (MIEG) has been identified as a potent antagonist for the mouse olfactory receptor mOR-EG. nih.govembopress.orgrupress.org These screening assays, which measure intracellular calcium changes upon receptor activation, demonstrated that MIEG could inhibit the response of mOR-EG to its known agonist, eugenol. embopress.org In a separate investigation using patch-clamp techniques on native olfactory sensory neurons, MIEG was also found to activate a specific alternate signaling pathway mediated by the G-protein Gnao in cells expressing the olfactory receptor Olfr73. frontiersin.org
Enzyme Inhibition and Proteomics: (E)-Methyl isoeugenol has been described as a moderate reversible inhibitor of glutathione S-transferases (GSTs), a family of enzymes involved in detoxification. chemfaces.com Furthermore, iTRAQ-based proteomic profiling used to investigate the acaricidal mechanism of methyl isoeugenol against the dust mite Dermatophagoides farinae pointed towards interference with energy metabolism pathways as a key mode of action. researchgate.net
Table 3: Identified Molecular Targets of Methyl Isoeugenol
| Identified Target | Method of Identification | Organism/System | Source |
| mOR-EG (Olfactory Receptor) | Heterologous expression screening (Ca2+ imaging) | Mouse | nih.govembopress.org |
| Olfr73 (Olfactory Receptor) | Patch-clamp on native olfactory neurons | Mouse | frontiersin.org |
| Glutathione S-Transferases (GSTs) | Enzymatic assays | Human, Rat | chemfaces.com |
| Energy Metabolism Proteins | iTRAQ-based proteomics | Dermatophagoides farinae | researchgate.net |
Neurobiological Interactions in Animal Models
In animal models, (E)-methyl isoeugenol has demonstrated significant neurobiological activity, particularly anxiolytic and antidepressant-like effects. rsc.orgnih.gov Studies in Swiss mice using behavioral tests such as the open field, elevated plus maze, and forced swimming test have substantiated these properties. nih.gov
Mechanistic investigations suggest the involvement of specific neurotransmitter systems. The antidepressant-like effect observed in the forced swimming test appears to be mediated by the serotonergic system. rsc.orgnih.gov This was concluded because the effect was reversed by pretreatment with p-chlorophenylalanine (PCPA), an inhibitor of serotonin (B10506) synthesis, but was not affected by α-methyl-p-tyrosine (AMPT), which depletes catecholamines. nih.gov The anxiolytic properties were shown to be linked to the 5-HT1A receptor, as the effect was blocked by the 5-HT1A antagonist WAY100635. nih.gov
In addition to mood-related behaviors, methyleugenol has shown neuroprotective effects in a mouse model of stroke (middle cerebral artery occlusion). chemfaces.com When administered after the ischemic event, it significantly reduced the volume of cerebral injury, an effect attributed to its ability to suppress inflammation and oxidative damage within the brain. chemfaces.com
Anxiolytic and Antidepressant-like Activities in Experimental Animals
(E)-methyl isoeugenol (MIE), a natural food flavor, has been investigated for its potential anxiolytic and antidepressant-like properties in animal models. xiahepublishing.comfrontiersin.org Studies using male Swiss mice have demonstrated these effects through various behavioral tests. xiahepublishing.com
The anxiolytic-like properties of MIE were observed in the light-dark box (LDB), elevated plus maze (EPM), and open field (OF) tests. xiahepublishing.comkoreascience.kr In these models, administration of MIE led to behaviors indicative of reduced anxiety. xiahepublishing.com The mechanism behind this anxiolytic effect appears to involve the serotonergic system. This was demonstrated when the effects were blocked by pretreatment with WAY100635, an antagonist of the 5-HT1A receptor. xiahepublishing.comd-nb.info
The antidepressant-like potential of MIE was suggested by its performance in the forced swimming test (FST). xiahepublishing.com Administration of MIE resulted in a reduced immobility time, which is interpreted as an antidepressant-like effect. xiahepublishing.com To explore the underlying mechanism, studies pretreated animals with agents that deplete specific neurotransmitters. Pretreatment with p-chlorophenylalanine (PCPA), which depletes serotonin, reversed the antidepressant-like effect of MIE. xiahepublishing.comkoreascience.kr However, pretreatment with α-methyl-p-tyrosine (AMPT), a catecholamine depletor, did not alter the effect. xiahepublishing.comkoreascience.kr These findings collectively point towards the significant involvement of serotonergic pathways in the anxiolytic and antidepressant-like activities of (E)-methyl isoeugenol. xiahepublishing.comd-nb.info
Table 1: Summary of Anxiolytic and Antidepressant-like Activity Studies of (E)-methyl isoeugenol
| Test Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Light-Dark Box (LDB) | Anxiolytic-like property demonstrated. | Involvement of serotonergic pathways. | xiahepublishing.comkoreascience.kr |
| Elevated Plus Maze (EPM) | Anxiolytic-like property demonstrated. | Blocked by 5-HT1A receptor antagonist (WAY100635). | xiahepublishing.comd-nb.info |
| Open Field (OF) | Anxiolytic-like property demonstrated. | Suggests CNS depressant or stimulant effects. | xiahepublishing.comnih.gov |
| Forced Swimming Test (FST) | Antidepressant-like property (reduced immobility). | Reversed by serotonin depletor (PCPA), suggesting serotonergic involvement. | xiahepublishing.comkoreascience.kr |
Potentiation of Hypnotic Effects in Animal Models
Investigations into the central nervous system effects of (E)-methyl isoeugenol (MIE) have revealed its ability to potentiate hypnotic effects in animal models. xiahepublishing.com Specifically, studies have used the sodium pentobarbital-induced sleep test in mice to evaluate this property. nih.gov
In these experiments, the administration of MIE was found to enhance the hypnotic effect of sodium pentobarbital (B6593769). xiahepublishing.comkoreascience.kr This potentiation of barbiturate-induced sleep suggests a possible CNS depressant activity. d-nb.infonih.gov The effect was observed to be dose-dependent in the sodium pentobarbital sleep induction test. nih.gov It is important to note that while MIE potentiated hypnotic effects, it did not show protective action against pentylenetetrazole (PTZ)-induced convulsions, indicating a degree of specificity in its central nervous system actions. xiahepublishing.comnih.gov
Table 2: Summary of Hypnotic Potentiation Studies of (E)-methyl isoeugenol
| Test Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Sodium Pentobarbital-Induced Sleep | Potentiation of hypnotic effect; dose-dependent. | Suggests possible CNS depressant activity. | xiahepublishing.comd-nb.infonih.gov |
| Pentylenetetrazole (PTZ)-Induced Seizure | No protective effect against convulsions. | Suggests specificity of CNS action, not acting as a general anticonvulsant in this model. | xiahepublishing.comnih.gov |
Neuroprotective Mechanisms in Cerebral Ischemic Models
While direct and extensive research on the neuroprotective mechanisms of this compound in cerebral ischemic models is limited, studies on structurally related compounds provide significant insights into its potential actions. The primary mechanisms implicated are the modulation of oxidative stress and inflammation. xiahepublishing.com
Research on Methyl Eugenol , an isomer, in an in vivo model of middle cerebral artery occlusion (a model for ischemic stroke) showed a significant reduction in cerebral infarction and edema. xiahepublishing.com Its neuroprotective effects are attributed to a combination of direct free radical scavenging, the upregulation of endogenous antioxidant enzymes, and the modulation of inflammatory responses. xiahepublishing.com This includes facilitating the expression of anti-inflammatory cytokines. xiahepublishing.com
Similarly, studies on Isoeugenol have demonstrated neuroprotective action against neurotoxicity induced by oxygen/glucose deprivation, a condition that mimics ischemic damage. koreascience.kr The proposed mechanism for isoeugenol's effect is its ability to modulate the massive generation of reactive oxygen species (ROS) that occurs during ischemic events, rather than directly affecting NMDA receptors. koreascience.kr
Furthermore, Methylisoeugenol has been identified as a component of Compound Musk Injection, a formula used in the treatment of ischemic stroke. nih.gov The therapeutic action of this complex injection is thought to involve key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell survival and inflammation. nih.gov Another related compound, Eugenol Acetate , has been shown to alleviate ischemic injury in MCAO mice by inhibiting the NF-κB signaling pathway in microglia, which is central to neuroinflammation. nih.govnih.gov
Collectively, this evidence suggests that the potential neuroprotective mechanisms of this compound in cerebral ischemia likely involve antioxidant, anti-inflammatory, and cell-signaling modulation pathways. xiahepublishing.comkoreascience.krnih.govnih.gov
Table 3: Summary of Neuroprotective Mechanism Studies of Related Compounds
| Compound | Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Methyl Eugenol | Middle Cerebral Artery Occlusion (in vivo) | Reduced cerebral infarction and edema. | Free radical scavenging; modulation of inflammation and antioxidant enzymes. | xiahepublishing.com |
| Isoeugenol | Oxygen/Glucose Deprivation (in vitro) | Attenuated neurotoxicity. | Modulation of reactive oxygen species (ROS) generation. | koreascience.kr |
| Eugenol Acetate | Middle Cerebral Artery Occlusion (in vivo) | Alleviated ischemic injury and restored white matter integrity. | Inhibition of NF-κB signaling pathway in microglia. | nih.govnih.gov |
| Methylisoeugenol | Component of Compound Musk Injection | Potential therapeutic effect in ischemic stroke. | Involvement in PI3K/Akt and MAPK signaling pathways. | nih.gov |
Biotransformation Pathways in Biological Systems (non-human)
The metabolism of this compound in non-human biological systems involves a series of enzymatic reactions that transform the parent compound into various metabolites. These transformations primarily occur in the liver, where a host of enzymes work to modify the chemical structure of xenobiotics, including this compound. nih.govneu.edu.tr The primary goal of these biotransformation reactions is to convert lipophilic (fat-soluble) compounds into more polar, water-soluble metabolites that can be more easily excreted from the body. nih.govmdpi.com These metabolic processes are generally categorized into Phase I and Phase II reactions. nih.govneu.edu.trderangedphysiology.com
Phase I metabolism of this compound is characterized by the introduction or unmasking of functional groups, such as hydroxyl (-OH) groups, through oxidation reactions. nih.govneu.edu.tr Key enzymatic processes in the biotransformation of this compound include hydroxylation and epoxidation.
Hydroxylation: This process involves the addition of a hydroxyl group to the this compound molecule. Studies using liver microsomes from various species have identified several hydroxylated metabolites. nih.govoup.com The primary sites of hydroxylation on the this compound structure include the propenyl side chain and the aromatic ring. For instance, incubation of this compound with rat liver microsomes has been shown to produce metabolites such as 3'-hydroxymethylisoeugenol and 6-hydroxymethyleugenol. nih.gov The formation of these hydroxylated derivatives is a critical step that can lead to either detoxification or, in some cases, bioactivation to more reactive intermediates. oup.comresearchgate.net
Epoxidation: Another significant Phase I reaction is the epoxidation of the propenyl side chain. researchgate.net This reaction forms an epoxide, a cyclic ether with a three-atom ring. The formation of epoxides is considered a potential bioactivation pathway, as these intermediates can be reactive and may contribute to the compound's toxicological profile. oup.comresearchgate.net Evidence suggests that related alkenylbenzenes, like safrole and estragole, form 2',3'-epoxides that can form DNA adducts. oup.com
The following table summarizes the major enzymatic reactions involved in the initial biotransformation of this compound.
| Reaction Type | Description | Key Metabolites | Significance |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. mdpi.comnih.gov | 3'-hydroxymethylisoeugenol, 6-hydroxymethyleugenol nih.gov | Introduces a polar functional group, preparing the molecule for Phase II conjugation or further oxidation. nih.gov |
| Epoxidation | Formation of an epoxide ring on the propenyl side chain. libretexts.orgmdpi.com | 2',3'-epoxides oup.com | Can lead to the formation of reactive intermediates. oup.comresearchgate.net |
| Oxidation | Further oxidation of hydroxylated metabolites. | 3'-oxomethylisoeugenol nih.gov | Contributes to the diversity of metabolites formed. nih.gov |
This table provides a simplified overview of the initial metabolic steps.
Following Phase I reactions, the modified this compound metabolites can undergo Phase II conjugation reactions. nih.govneu.edu.tr These reactions involve the addition of endogenous, water-soluble molecules to the functional groups introduced during Phase I, further increasing the polarity and facilitating excretion. nih.govderangedphysiology.com
Common conjugation reactions include:
Glucuronidation: The addition of glucuronic acid. nih.govderangedphysiology.com
Sulfation: The addition of a sulfate (B86663) group. nih.govderangedphysiology.com
In studies with primary rat hepatocytes, conjugated metabolites of this compound have been observed. oup.comresearchgate.net For example, conjugated forms of 6-hydroxymethyleugenol were detected, indicating that this hydroxylated metabolite undergoes Phase II conjugation. oup.com The formation of these conjugated metabolites is generally a detoxification pathway, leading to inactive and readily excretable products. nih.gov However, in some cases, conjugation, particularly sulfation, can lead to the formation of unstable esters that can decompose to form reactive carbocations capable of binding to cellular macromolecules like DNA. oup.comresearchgate.net
The enzymatic reactions involved in the metabolism of this compound are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govwikipedia.org These heme-containing monooxygenases are abundant in the liver and are responsible for the oxidative metabolism of a vast array of xenobiotics. mdpi.comwikipedia.org
Different CYP isoforms exhibit varying specificities and efficiencies in metabolizing substrates. rsc.org In the case of the related compound methyleugenol, studies have identified specific CYP isoforms involved in its hydroxylation. For instance, in rat liver microsomes, CYP2E1 was found to be highly active in catalyzing 1'-hydroxylation, while in human liver microsomes, CYP1A2 was identified as the most potent isoform for this reaction. researchgate.net Other human CYP enzymes, such as CYP2C9, 2C19, and 2D6, may also contribute to the metabolism, particularly at higher substrate concentrations. oup.com While direct studies on the specific CYP isoforms responsible for this compound metabolism are less detailed, it is highly probable that a similar set of CYP enzymes are involved due to structural similarities.
In addition to CYPs, other enzymes are crucial for Phase II conjugation reactions. Sulfotransferases (SULTs) are responsible for sulfation, and UDP-glucuronosyltransferases (UGTs) catalyze glucuronidation. mdpi.com The activity of these enzymes is critical in determining the balance between detoxification and potential bioactivation pathways. researchgate.netoup.com
The table below details the key enzymes involved in the biotransformation of this compound and related compounds.
| Enzyme Family | Specific Isoform (Example) | Metabolic Reaction | Role in this compound Metabolism |
| Cytochrome P450 (CYP) | CYP1A2, CYP2E1, CYP2C9, CYP2C19, CYP2D6 oup.comresearchgate.net | Hydroxylation, Epoxidation wikipedia.org | Catalyzes the initial Phase I oxidative metabolism of the parent compound. nih.gov |
| Sulfotransferases (SULTs) | SULT1A1, SULT1A2 oup.com | Sulfation mdpi.com | Catalyzes the addition of sulfate groups to hydroxylated metabolites, which can be a detoxification or bioactivation step. researchgate.netoup.com |
| UDP-glucuronosyltransferases (UGTs) | Not specified | Glucuronidation mdpi.com | Catalyzes the addition of glucuronic acid to facilitate excretion. nih.gov |
This table summarizes the major enzyme families and their roles based on available data for this compound and structurally similar compounds.
Environmental Fate and Biodegradation Processes
The environmental fate of this compound is determined by its behavior in different environmental compartments, such as soil and water, and its susceptibility to degradation by microorganisms.
The dissipation of a chemical in the environment refers to its disappearance over time due to various processes, including volatilization, leaching, and degradation. mdpi.com The rate of dissipation is often described by its half-life (DT50), the time it takes for 50% of the initial concentration to disappear. mdpi.comekb.eg
While specific data on the dissipation kinetics of this compound is limited, studies on the structurally similar compound methyleugenol provide valuable insights. Methyleugenol has been shown to dissipate rapidly from both soil and water. nih.gov Its half-life in soil and water at 32°C was approximately 6 hours, while at 22°C, the half-lives were 16 hours in soil and 34 hours in water. nih.gov The dissipation process is influenced by factors such as temperature, with higher temperatures leading to faster dissipation. nih.gov
The dissipation of chemicals in soil and water typically follows first-order kinetics, where the rate of disappearance is proportional to the concentration of the chemical. ekb.egisws.org.in This means that the higher the initial concentration, the faster the initial rate of dissipation.
The following table illustrates the dissipation half-lives of the related compound methyleugenol in different environmental compartments.
| Environmental Compartment | Temperature (°C) | Half-Life (DT50) |
| Soil | 32 | ~6 hours nih.gov |
| Water | 32 | ~6 hours nih.gov |
| Soil | 22 | 16 hours nih.gov |
| Water | 22 | 34 hours nih.gov |
This data is for methyleugenol and serves as an estimate for the potential behavior of this compound due to their structural similarity.
Biodegradation, the breakdown of organic matter by microorganisms such as bacteria and fungi, is a crucial process in the environmental fate of many chemical compounds. mdpi.comjbiochemtech.com Microorganisms utilize these compounds as a source of carbon and energy, leading to their mineralization into simpler inorganic substances like carbon dioxide and water. mdpi.com
The microbial degradation of aromatic compounds often involves a series of enzymatic reactions catalyzed by microbial enzymes. nih.gov Key enzymes in this process include oxygenases, which introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage. nih.gov Hydrolytic enzymes like esterases can also play a role in breaking down certain structures. nih.govpolyu.edu.hk
The biodegradation of compounds similar to this compound, such as other phenylpropenes, likely proceeds through pathways involving:
Oxidation of the side chain: Similar to the metabolic pathways in animals, microorganisms can oxidize the propenyl side chain.
Demethylation: Cleavage of the methoxy (B1213986) groups on the aromatic ring.
Ring cleavage: Opening of the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle. polyu.edu.hk
Actinomycetes, a group of filamentous bacteria found in soil, are known to be involved in the biodegradation of complex organic molecules and can catalyze hydroxylation, oxidation, and dealkylation reactions. mdpi.com Fungi are also well-equipped to degrade a wide range of xenobiotics, often mimicking the metabolic pathways found in mammals. mdpi.com The efficiency of biodegradation is influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of other nutrients. mdpi.com
Metabolic Transformations and Environmental Fate
Environmental Fate and Transport
The environmental distribution of 6-Methylisoeugenol is significantly influenced by its physicochemical properties, which dictate its tendency to volatilize and its mobility across different environmental compartments such as air, water, and soil.
The potential for a chemical to volatilize is primarily indicated by its vapor pressure and its Henry's Law Constant. This compound has a reported vapor pressure ranging from 0.011 to 0.02 mmHg at 25°C vigon.comthegoodscentscompany.com. This relatively low vapor pressure suggests that while it has the potential to transition into the vapor phase, it is not a highly volatile compound. The estimated log Kow of approximately 2.95 to 3.05 suggests a moderate affinity for organic phases over water thegoodscentscompany.comhekserij.nl.
The mobility of a substance in the environment is a complex process governed by its solubility, its tendency to adsorb to soil and sediment, and its volatility from soil and water surfaces. The water solubility of this compound is reported as low, with one source stating it is insoluble and another providing an estimated value of 144.8 mg/L and a measured value of 297 mg/L vigon.comthegoodscentscompany.comthegoodscentscompany.comhekserij.nl.
Physicochemical Properties of Methylisoeugenol (B143332) Relevant to Environmental Fate
| Property | Value | Reference |
|---|---|---|
| Vapor Pressure | 0.02 mm Hg at 25 °C | vigon.com |
| 0.011 mm/Hg @ 25.00 °C | thegoodscentscompany.com | |
| 0.011 mmHg @ 25.00 °C (est) | thegoodscentscompany.com | |
| Water Solubility | Insoluble | vigon.comthegoodscentscompany.com |
| 144.8 mg/L @ 25 °C (est) | thegoodscentscompany.com | |
| 297 mg/L | hekserij.nl | |
| logP (o/w) | 3.050 (est) | thegoodscentscompany.com |
| 2.95 | hekserij.nl |
Mobility in Air
Given its vapor pressure, this compound is expected to exist in the atmosphere, primarily in the vapor phase nih.gov. Once in the atmosphere, its fate is governed by atmospheric degradation processes. For the structurally related compound methyleugenol, it is expected to exist almost entirely as a vapor in the ambient atmosphere nih.gov. The half-life for the reaction of vapor-phase methyleugenol with photochemically produced hydroxyl radicals is estimated to be 5 hours, suggesting that it is degraded relatively quickly in the air nih.gov. Similarly, isoeugenol (B1672232) is also expected to exist almost exclusively as a vapor in the ambient atmosphere, with an estimated atmospheric half-life of 3 to 4 hours due to reactions with hydroxyl radicals and ozone iarc.fr.
Mobility in Water
Mobility in Soil
The mobility of this compound in the terrestrial environment is determined by a combination of its adsorption to soil particles and its potential for volatilization from the soil surface. The octanol-water partition coefficient (logP) suggests a moderate potential for adsorption to soil organic matter thegoodscentscompany.comhekserij.nl. For the related compound methyleugenol, it is predicted to be highly mobile in soil based on its physical properties; however, experimental studies have shown it to be immobile in various soil types nih.gov.
Volatilization from moist soil surfaces is considered an important fate process for methyleugenol nih.gov. The dissipation half-life of methyleugenol in soil has been reported to be approximately 16 hours at 22°C and 6 hours at 32°C nih.gov. Conversely, volatilization from dry soil surfaces is not expected to be significant based on its vapor pressure nih.gov. Information regarding the soil mobility of this compound is limited, with several sources stating that no information is available prodasynth.comprodasynth.comchemicalbook.com. The permanence and behavior of chemical compounds in soil are dependent on various processes including sorption-desorption, degradation, and volatilization researchgate.net.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Methodologies for Identification and Quantification (e.g., GC-MS, LC-MS/MS)
Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of 6-Methylisoeugenol from complex mixtures, such as essential oils and biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern, allowing for definitive identification.
One study identified this compound in the essential oil of Ocimum sanctum (Tulsi) leaves using GC-MS analysis. iomcworld.com The analysis revealed that this compound constituted 2.952% of the total oil composition. iomcworld.com Another investigation used GC-MS to confirm the presence of this compound in extracts from muga cocoon fibers. sci-hub.se This analysis was performed on a Perkin Elmer Clarus 680/600C unit with an Elite 5 MS column. sci-hub.se The Kovats retention index, a standardized measure used in gas chromatography, is also reported for this compound, with values of 1461 on a standard non-polar column and 2189 on a standard polar column. nih.gov
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
| Instrument | Perkin Elmer Clarus 680/600C | sci-hub.se |
| Column | Elite 5 MS (30 m x 0.25 mm, 0.25 µm film thickness) | sci-hub.se |
| Injector Temperature | 300°C | sci-hub.se |
| Detector Temperature | 300°C | sci-hub.se |
| Carrier Gas | Helium | sci-hub.se |
| Linear Velocity | 37.2 cm/s (at 50°C) | sci-hub.se |
| Kovats Retention Index (Standard Non-polar) | 1461, 1466, 1468 | nih.gov |
| Kovats Retention Index (Standard Polar) | 2189, 2196, 2126 | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a complementary approach, particularly for less volatile compounds or for samples in complex biological matrices. researchgate.net This technique separates compounds in a liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). This provides a high degree of sensitivity and selectivity. A method for the simultaneous determination of four eugenol (B1671780) derivatives, including methylisoeugenol (B143332), in aquatic products was developed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net This method achieved a limit of quantitation (LOQ) of 1.0 µg/kg for methylisoeugenol. researchgate.net The addition of formic acid to the mobile phase was found to be crucial for improving the ionization efficiency of methylisoeugenol. researchgate.net
Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, NMR)
Spectroscopic techniques provide detailed information about the molecular structure of this compound by examining how the molecule interacts with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. surfacesciencewestern.com Infrared radiation is passed through the sample, and the absorption of energy at specific frequencies corresponds to the vibrations (stretching, bending) of the chemical bonds. surfacesciencewestern.com This creates a unique spectral "fingerprint" of the molecule. FTIR analysis can provide insights into the molecular structure and physico-chemical interactions within samples containing this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the precise three-dimensional structure of organic molecules. sci-hub.se It is based on the magnetic properties of atomic nuclei. ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common types. In one study, ¹H NMR spectroscopy was used to confirm the structure of this compound isolated from muga cocoon fiber extract. sci-hub.se The chemical shifts (δ) in the NMR spectrum provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for a complete structural assignment. rsc.org
Table 2: ¹H and ¹³C NMR Data for a Derivative of this compound in DMSO-d6
| Atom Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |
| ¹H NMR | ||||
| Aromatic | 7.20 | d | 1.8 | rsc.org |
| Aromatic | 7.07 | m | rsc.org | |
| Aromatic | 6.94 | d | 8.3 | rsc.org |
| Methoxy (B1213986) | 3.82 | s | rsc.org | |
| Methoxy | 3.77 | s | rsc.org | |
| ¹³C NMR | ||||
| Aromatic C | 149.4 | rsc.org | ||
| Aromatic C | 148.9 | rsc.org | ||
| Aromatic C | 130.8 | rsc.org | ||
| Aromatic C | 126.8 | rsc.org | ||
| Aromatic C | 119.8 | rsc.org | ||
| Aromatic C | 112.4 | rsc.org | ||
| Aromatic C | 109.5 | rsc.org | ||
| Methoxy C | 56.0 | rsc.org | ||
| Methoxy C | 55.9 | rsc.org |
Note: Data corresponds to the dimeric product of this compound self-metathesis.
Development of Quantitative Analysis Methods for Biological Matrices and Natural Sources
Developing robust and sensitive methods for quantifying this compound in biological matrices (like serum, urine, or tissue) and natural sources is essential for various research applications. nih.govphcog.com These methods often require extensive sample preparation to remove interfering substances before analysis by techniques like GC-MS or LC-MS/MS. nih.govnih.gov
A key challenge in quantitative analysis is overcoming "matrix effects," where co-eluting components from the sample either suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.gov Strategies to mitigate these effects include thorough sample cleanup, the use of stable isotope-labeled internal standards, and careful method validation. nih.gov
For instance, a UPLC-MS/MS method developed for aquatic products involved a solid-phase extraction (SPE) cleanup step to isolate the analytes from the sample matrix. researchgate.net The samples were extracted with hexane, and the extract was then cleaned up using a hydrophilic-lipophilic balance (HLB) SPE cartridge. researchgate.net This procedure resulted in good recoveries (77.6%-111.4%) and precision, demonstrating its suitability for quantitative analysis in a complex food matrix. researchgate.net Similarly, methods for analyzing isoeugenol (B1672232) in fish tissue have been developed with limits of detection (LODs) as low as 1.2 µg/kg using GC-MS/MS. iarc.fr Such sensitive methods are crucial for monitoring levels of these compounds in various sources.
Computational and Chemoinformatic Approaches
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These models are fundamental in drug discovery for optimizing lead compounds and predicting the activity of new molecules. nih.gov For phenylpropanoids like 6-methylisoeugenol, SAR studies typically analyze how variations in substituents on the benzene (B151609) ring and modifications to the propenyl side chain influence their biological effects.
While specific QSAR models for this compound are not extensively detailed in the available literature, studies on the closely related compound eugenol (B1671780) and its derivatives provide a framework for how such models are constructed. A QSAR study on eugenol derivatives identified key molecular descriptors that significantly affect antioxidant activity. researchgate.netwalisongo.ac.id The analysis revealed that the net charges on specific carbon and oxygen atoms, along with the Highest Occupied Molecular Orbital (HOMO) energy and hydration energy, were crucial for predicting the compound's ability to scavenge radicals. researchgate.netwalisongo.ac.id
The best QSAR equation from this study on eugenol derivatives is presented as follows: log1/IC50 = - 3.3026 (± 0.4066) qC6 - 4.7450 (± 0.7224) qC7 + 3.2746 (± 0.6752) qO12 + 0.6326 (± 0.0645) HOMO - 0.0086 (± 0.0011) hydration energy + 4.8053 (± 0.6336) walisongo.ac.id
This type of model allows researchers to rationally design new derivatives with potentially enhanced potency by modifying the structural features identified as significant. nih.govresearchgate.net For this compound, a similar approach would involve synthesizing or computationally designing a series of related molecules and correlating their structural descriptors with experimentally determined biological activities to build a predictive SAR model.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. schenautomacao.com.br This method is widely used to understand the molecular basis of a ligand's activity and to screen for potential drug candidates. schenautomacao.com.br
Studies on isoeugenol (B1672232), methyl isoeugenol, and related compounds have employed molecular docking to explore their interactions with various protein targets. For instance, a comparative study investigated the potential of methyl isoeugenol (MIE) and methyl eugenol (ME) as precursors for thiourea (B124793) derivatives with anti-malarial activity against Plasmodium falciparum. healthbiotechpharm.org Molecular docking was performed using PyRx-integrated Autodock Vina to assess the binding of these compounds to plasmepsin, a key enzyme in the parasite. healthbiotechpharm.org
Similarly, docking studies on methyl eugenol (ME) have been conducted to investigate its potential mechanisms of toxicity, such as its role in hepatocellular carcinoma. nih.gov These simulations evaluated the binding affinity of ME to key protein targets involved in cell cycle regulation, including Aurora Kinase B (AURKB), Cyclin B1-CDK1 complex, and Polo-like kinase 1 (PLK1). nih.gov The results indicated weak to moderate binding affinities for these targets compared to known inhibitors. nih.gov
The table below summarizes findings from various molecular docking studies on eugenol derivatives, which serve as a proxy for understanding the potential interactions of this compound.
| Ligand | Protein Target (PDB ID) | Software Used | Predicted Binding Energy (kcal/mol) |
| Methyl Eugenol | AURKB (4C2V) | AutoDock 4.2 | -4.61 |
| Methyl Eugenol | CCNB1-CDK1 (6GU3) | AutoDock 4.2 | -5.19 |
| Methyl Eugenol | PLK1 (3THB) | AutoDock 4.2 | -4.75 |
| Eugenol Hydrazone Derivative | COX-2 (4COX) | Schrodinger v7.4 | -7.143 to -9.265 |
| Eugenol Hydrazone Derivative | COX-2 (3LN1) | Schrodinger v7.4 | -5.8 to -7.791 |
| Acetyleugenol | E. coli Protein (1FJ4) | Not Specified | -6.9 |
| Epoxyeugenol | E. coli Protein (1FJ4) | Not Specified | -6.6 |
This table is generated based on data from multiple sources. nih.govresearchgate.net
These simulations provide valuable insights into the specific amino acid residues involved in the interactions and the binding energies, which help in prioritizing compounds for further experimental testing. healthbiotechpharm.org
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules, providing fundamental insights into their stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties and reactivity descriptors. researchgate.netresearchgate.net
For isoeugenol, DFT calculations using the B3LYP/6-311G(d,p) basis set have been performed to determine its optimized geometrical structure, including bond lengths and angles, as well as its vibrational frequencies. researchgate.net Such studies also compute key quantum-chemical parameters that describe the molecule's reactivity. researchgate.net These include:
E-HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons.
E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
Energy Gap (ΔE): The difference between E-HOMO and E-LUMO, which indicates chemical reactivity and stability.
Ionization Potential (I): The energy required to remove an electron.
Chemical Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution. researchgate.net
The table below presents calculated quantum-chemical parameters for isoeugenol, providing a quantitative look at its electronic properties.
| Parameter | Definition | Calculated Value |
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | -5.63 eV |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.61 eV |
| Energy Gap (ΔE) | E-LUMO - E-HOMO | 5.02 eV |
| Ionization Potential (I) | -E-HOMO | 5.63 eV |
| Electron Affinity (A) | -E-LUMO | 0.61 eV |
| Electronegativity (X) | (I + A) / 2 | 3.12 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.51 eV |
| Chemical Softness (σ) | 1 / η | 0.40 eV⁻¹ |
This table is generated based on data from a study on isoeugenol. researchgate.net The specific values are representative of DFT calculations and may vary slightly with different computational methods.
These parameters are crucial for understanding reaction mechanisms and can be used as descriptors in QSAR studies to predict biological activity. researchgate.netnih.gov
in silico Prediction of Biological Activities and Metabolic Pathways
In silico tools are increasingly used to predict the biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of chemical compounds. researchgate.netaimspress.com These predictive models help in the early stages of research to identify promising candidates and flag potential issues. nih.gov
For compounds related to this compound, in silico methods have been used to predict a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov Computational toxicology approaches are also used to investigate potential adverse effects. For example, network toxicology and bioinformatics have been applied to methyl eugenol to elucidate its potential mechanisms for inducing hepatocellular carcinoma, highlighting its interaction with metabolic pathways and key proteins in cell cycle regulation. nih.gov
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Biosynthetic Routes and Novel Enzymes
The biosynthesis of 6-methylisoeugenol is part of the broader phenylpropanoid pathway, which originates from the amino acid phenylalanine. researchgate.netnih.gov However, the specific enzymatic steps and regulatory mechanisms leading to this compound are not fully understood across different species. Research has identified enzymes in carrot (Daucus carota) leaves that are involved in its formation. researchgate.net A notable discovery is the enzyme eugenol (B1671780)/isoeugenol (B1672232) synthase (DcE(I)GS1), which exhibits dual specificity, producing both eugenol and isoeugenol from the precursor coniferyl acetate. researchgate.net Subsequently, an O-methyltransferase (DcEOMT1) catalyzes the methylation of isoeugenol to form methylisoeugenol (B143332). researchgate.net
Interestingly, the conversion of isoeugenyl acetate, present in the host plant of the muga silkworm (Antheraea assamensis), to methylisoeugenol is thought to occur during the silkworm's metabolic processes, potentially contributing to the characteristic golden-yellow color of muga silk. sci-hub.se The specific enzymes driving this conversion in the insect gut remain unknown and represent a compelling area for future investigation. sci-hub.se
Future research should focus on:
Discovering Novel Enzymes: Prospecting diverse plant species, fungi, and bacteria for novel enzymes with isoeugenol synthase or O-methyltransferase activity. This could reveal enzymes with different substrate specificities, efficiencies, or regioselectivities. beilstein-journals.org
Enzyme Characterization: Performing detailed biochemical and structural characterization of known and newly discovered enzymes to understand their catalytic mechanisms. The catalytic efficiency of DcEOMT1, for instance, is over five times higher with eugenol than with isoeugenol, highlighting the need to explore what structural elements define substrate preference. researchgate.net
Metabolic Pathway Engineering: Utilizing the identified genes and enzymes to engineer biosynthetic pathways in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govnih.gov This could enable sustainable and scalable production of this compound and its derivatives for various applications. nih.gov A recent study successfully engineered E. coli to produce isoeugenol, demonstrating the potential for extending this pathway to produce methylisoeugenol. nih.gov
Investigating Alternative Pathways: Exploring alternative or modified biosynthetic routes in different organisms. For example, while many phenylpropanoids are derived from cinnamic acid, alternative routes exist, such as the pathway to vanillin (B372448) from ferulic acid. nih.gov
| Enzyme | Organism | Function | Substrate(s) | Product(s) | Reference(s) |
| Eugenol/Isoeugenol Synthase (DcE(I)GS1) | Daucus carota (Carrot) | Phenylpropene synthesis | Coniferyl acetate | Eugenol, Isoeugenol | researchgate.net |
| O-Methyltransferase (DcEOMT1) | Daucus carota (Carrot) | Methylation | Eugenol, Isoeugenol | Methyleugenol, Methylisoeugenol | researchgate.net |
| dTDP-L-rhamnose synthesis enzymes (RmlABCD) | Saccharothrix syringae | Synthesis of dTDP-L-rhamnose | dTTP, Glucose-1-phosphate | dTDP-L-rhamnose | frontiersin.org |
Development of Advanced and High-Throughput Analytical Techniques for Complex Mixtures
Accurate detection and quantification of this compound within complex biological and environmental matrices are crucial for research and quality control. Current analytical methods primarily rely on chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the analysis of volatile compounds like this compound in essential oils and plant extracts. sci-hub.se
High-Performance Liquid Chromatography (HPLC): Employed for the separation and quantification of phenylpropanoids from various samples. frontiersin.orghst-j.orgoup.com HPLC systems are often equipped with detectors like diode array detectors (DAD) to monitor specific wavelengths associated with different classes of phenolics. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of compounds, which has been used to confirm the presence of methylisoeugenol in muga silk fiber extracts. sci-hub.se
While effective, these methods can be time-consuming. The development of advanced, high-throughput analytical techniques is essential for screening large numbers of samples efficiently. frontiersin.org Future efforts should be directed towards:
Advanced Mass Spectrometry: Implementing techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and specificity, enabling the detection of trace amounts of this compound and its metabolites. numberanalytics.comoup.comtheindustryleaders.org
High-Throughput Screening (HTS) Assays: Designing and automating assays in microplate formats (e.g., 96- or 384-well plates) for rapid screening of biological activity or chemical composition. frontiersin.orgmdpi.com This is particularly relevant for screening germplasm collections for high this compound content or for activity-based screening of compound libraries. frontiersin.org
Hyphenated Techniques: Further exploiting the power of combined analytical methods (e.g., LC-MS, GC-MS) to resolve and identify individual components in highly complex mixtures with greater confidence. numberanalytics.com
Non-destructive Analysis: Expanding the use of non-destructive techniques like Fourier-transform infrared (FTIR) spectroscopy for rapid quality assessment and monitoring of chemical changes without sample destruction. sepscience.com
| Analytical Technique | Application for this compound & Phenylpropanoids | Key Advantages | Reference(s) |
| GC-MS | Identification and quantification in volatile extracts (e.g., essential oils). | High resolution for volatile compounds, provides structural information. | sci-hub.se |
| HPLC | Separation and quantification in plant tissues and other matrices. | Versatile for a wide range of polarities, robust quantification. | frontiersin.orghst-j.orgfrontiersin.org |
| NMR | Definitive structure elucidation. | Provides detailed structural connectivity. | sci-hub.se |
| UPLC-MS/MS | Trace-level detection and quantification of the compound and its metabolites. | High sensitivity, high selectivity, suitable for complex matrices. | oup.com |
| Microplate Assays | High-throughput screening of large sample sets for content or activity. | Increased throughput, reduced reagent consumption, automation potential. | frontiersin.orgmdpi.com |
Expansion of Mechanistic Biological Investigations in Diverse Model Systems
The biological activities of this compound are poorly defined compared to its isomers and precursors. Preliminary studies on its direct effects on cancer cells showed that, unlike some related dimeric compounds, this compound monomer did not inhibit the proliferation of primary melanoma cell lines at a concentration of 100 µM. mdpi.com However, metabolites of related compounds, which can include methylisoeugenol derivatives, have been shown to form DNA adducts. oup.comoup.com Specifically, the major DNA adduct formed from methyleugenol has been identified as N²-(trans-methylisoeugenol-3′-yl)-2′-deoxyguanosine. oup.com
To build a comprehensive biological profile of this compound, future research should systematically explore its effects in a variety of model systems:
In Vitro Cell-Based Assays: Expanding investigations beyond cancer to include assays for anti-inflammatory, antioxidant, and antimicrobial activities, drawing parallels with the known properties of isoeugenol. ebi.ac.uk This should involve a broad range of cell types, including immune cells, endothelial cells, and neuronal cells.
Diverse Organismal Models: Employing model organisms such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish (Danio rerio) to study systemic effects on development, lifespan, and stress resistance in a high-throughput manner.
Mammalian Models: Conducting targeted studies in rodent models to investigate the compound's metabolism, biodistribution, and potential effects on specific organ systems. The use of specialized models, such as mice with humanized enzymes (e.g., SULT1A1/2 transgenic mice), can provide more relevant data on human metabolism and biological response. oup.com
Mechanistic Studies: Delving into the molecular mechanisms underlying any observed biological activity. This includes identifying protein targets, elucidating signaling pathway modulation (e.g., NF-κB, MAP kinase pathways), and assessing effects on gene expression. ebi.ac.uk
Emerging Roles in Chemoecology, Agricultural Biotechnology, and Chemical Biology
Emerging evidence points to significant, yet underexplored, roles for this compound in the interactions between organisms and its potential use in biotechnology.
Chemoecology: Phenylpropanoids play critical roles in plant defense and pollinator attraction. nih.govnih.gov this compound has been identified as a potent attractant for specific insects. Field studies have demonstrated that it is a highly effective lure for the cucurbit flower pest Zeugodacus diversus, showing an attraction 49 times greater than that of methyleugenol. researchgate.netnih.gov Future research could explore its role as a semiochemical for other insects, its function in plant defense against herbivores and pathogens, and its presence in floral scents to mediate pollination. mdpi.comfruitflies-ipm.euoup.com
Agricultural Biotechnology: The strong attractant properties of this compound present a clear opportunity for its use in agricultural biotechnology. ijoear.com It could be incorporated into monitoring and male annihilation programs for pest insects like Z. diversus, providing a more effective and targeted pest management tool. nih.govselleckchem.com Furthermore, understanding its biosynthetic pathway could allow for the genetic engineering of crops to enhance their natural resistance to pests or to produce the compound as a bio-attractant.
Chemical Biology: In chemical biology, this compound can serve as a valuable tool. It can be used as a chemical probe to study the activity and substrate specificity of enzymes like O-methyltransferases and cytochrome P450s. beilstein-journals.org Moreover, its chemical structure provides a scaffold for the synthesis of new derivatives and bioactive compounds. healthbiotechpharm.org Exploring the enzymatic machinery that produces this compound could also lead to new biocatalysts for green chemistry applications. nih.gov
Q & A
Basic Research Design: How can I optimize the synthesis and characterization of 6-Methylisoeugenol for reproducibility in pharmacological studies?
Methodological Answer:
To ensure reproducibility, document reaction conditions (e.g., temperature, solvent purity, catalyst ratios) and validate synthesis steps using standardized protocols. Characterize the compound via ¹H/¹³C NMR , GC-MS , and HPLC to confirm purity (>98%) and structural integrity. Include spectral data in supplementary materials for cross-validation . For pharmacological testing, adhere to OECD Guidelines for dose-response experiments and use certified reference materials to minimize batch variability .
Advanced Research Question: What experimental strategies resolve contradictions in reported cytotoxic vs. antioxidant effects of this compound across in vitro studies?
Methodological Answer:
Contradictions may arise from differences in cell lines, dosage ranges, or assay conditions. Conduct a systematic dose-response analysis (e.g., 0.1–100 µM) across multiple cell types (e.g., HepG2, RAW 264.7) under standardized oxidative stress models (e.g., H₂O₂-induced damage). Use ROS scavenging assays (e.g., DCFH-DA) and MTT cytotoxicity tests in parallel. Control for solvent effects (e.g., DMSO ≤0.1%) and validate findings with LC-MS/MS to confirm intracellular metabolite stability .
Basic Methodology: What are the best practices for isolating this compound from natural sources while minimizing degradation?
Methodological Answer:
Use steam distillation or supercritical CO₂ extraction to preserve thermolabile components. Immediately stabilize extracts with antioxidants (e.g., BHT) and store at −80°C in amber vials. Quantify yield via GC-FID with internal standards (e.g., eugenol). Validate purity using HPLC-DAD at λ=280 nm and compare retention times against authenticated standards .
Advanced Data Analysis: How can meta-analytical approaches address heterogeneity in this compound’s reported bioactivity across observational and experimental studies?
Methodological Answer:
Apply random-effects models to account for variability in study designs (e.g., in vivo vs. in vitro). Stratify data by exposure duration, dosage, and model systems (e.g., rodent vs. human cell lines). Use I² statistics to quantify heterogeneity and funnel plots to assess publication bias. Include sensitivity analyses to exclude outliers (e.g., studies with unvalidated purity) .
Basic Ethical Compliance: What ethical frameworks govern in vivo studies of this compound’s neurotoxic potential?
Methodological Answer:
Follow ARRIVE 2.0 guidelines for animal studies, including justification of sample size (power analysis) and humane endpoints. Obtain approval from institutional IACUC/ethics boards and document protocols for analgesia/anesthesia. For human cell lines, ensure compliance with Helsinki Declaration principles and obtain informed consent if using primary cells .
Advanced Mechanistic Studies: What computational and experimental methods elucidate this compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
Combine molecular docking (e.g., AutoDock Vina) with kinetic assays (e.g., CYP3A4 inhibition using luminescent substrates). Validate docking predictions via site-directed mutagenesis of key residues (e.g., Phe304). Use LC-MS/MS to quantify metabolite profiles and Western blotting to assess enzyme expression changes post-exposure .
Basic Literature Review: How can I systematically identify high-quality studies on this compound’s pharmacokinetics?
Methodological Answer:
Use PRISMA 2020 guidelines to design search strategies across PubMed, Scopus, and Embase. Keywords: (this compound OR CAS 6380-23-0) AND (pharmacokinetics OR ADME). Filter for studies reporting AUC, Cmax, t½ with validated analytical methods (e.g., LC-MS/MS). Exclude non-peer-reviewed sources and studies lacking purity documentation .
Advanced Sensitivity Analysis: How do variations in solvent polarity impact this compound’s stability in long-term storage?
Methodological Answer:
Conduct accelerated stability testing (40°C/75% RH for 6 months) in solvents like ethanol, DMSO, and PBS. Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to predict shelf life and validate with QbD (Quality by Design) principles. Report degradation products via HRMS and assess bioactivity retention .
Basic Experimental Validation: What controls are essential for ensuring specificity in this compound’s receptor-binding assays?
Methodological Answer:
Include negative controls (vehicle-only), positive controls (e.g., known agonists/antagonists), and competitive binding assays with excess cold ligand. Validate receptor specificity using knockout cell lines or siRNA silencing . Confirm binding via scatchard analysis and exclude non-specific interactions using BSA-blocked plates .
Advanced Interdisciplinary Integration: How can chemoinformatics and toxicogenomics improve risk assessment of this compound?
Methodological Answer:
Apply QSAR models (e.g., OECD Toolbox) to predict toxicity endpoints. Integrate RNA-seq data from exposed models to identify dysregulated pathways (e.g., Nrf2/ARE). Validate with AOP (Adverse Outcome Pathway) frameworks and cross-reference with ToxCast/Tox21 databases. Use Bayesian networks to quantify uncertainty in extrapolating in vitro to in vivo effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
